molecular formula C19H19BrFN3O5S B2464052 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 868980-92-1

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2464052
CAS RN: 868980-92-1
M. Wt: 500.34
InChI Key: ZVSKTMKZXHLNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H19BrFN3O5S and its molecular weight is 500.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3-oxazolidinones, which include compounds similar to N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide, exhibit significant antimicrobial activity. For instance, a study by Karaman et al. (2018) found that specific amide/sulfonamide/thiourea derivatives showed better antimicrobial activity against Gram-positive bacteria, especially Staphylococcus aureus, compared to chloramphenicol (Karaman et al., 2018). Similarly, Fernandes et al. (2013) synthesized oxazolidinone derivatives and evaluated their antibacterial and antifungal activities, finding significant activities against various bacterial and fungal strains (Fernandes et al., 2013).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of similar compounds were explored in a study by Menteşe et al. (2015). They synthesized a series of benzimidazole derivatives containing various moieties, including those similar to this compound, and found notable DPPH scavenging activity, indicating antioxidant properties. These compounds were also effective against Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Structural Analysis

Structural analysis of compounds with a similar molecular framework has been conducted to better understand their potential applications. For example, Hirschler et al. (1994) reported the crystal structure of an oxazolidine derivative, contributing to the understanding of the molecular conformation which is crucial for the bioactivity of such compounds (Hirschler et al., 1994).

Potential in Drug Development

The structure and properties of oxazolidinone derivatives suggest potential applications in drug development. The research by Berredjem et al. (2010) on an oxazolidinone-containing compound highlighted its pharmaceutical significance due to its biologically active components, which could be relevant for the development of new therapeutic agents (Berredjem et al., 2010).

properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSKTMKZXHLNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.